molecular formula C24H26N2O4S B2398693 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034300-38-2

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2398693
CAS No.: 2034300-38-2
M. Wt: 438.54
InChI Key: BVPLPJMAUAFPHI-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone , with a molecular formula of C24H26N2O4SC_{24}H_{26}N_{2}O_{4}S and a molecular weight of 438.54 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure

The structural components of the compound include:

  • Isopropylsulfonyl group : Known for its role in enhancing solubility and bioactivity.
  • Quinoline moiety : Often associated with antimicrobial and anticancer activities.
  • Pyrrolidine ring : Contributes to the overall pharmacological profile.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic effects. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, which is a standard method for evaluating pain relief.

  • Test Results : In a study where various doses were administered, the compound demonstrated a dose-dependent reduction in writhing responses compared to control groups receiving saline or lower doses of established analgesics like diclofenac.
Treatment GroupDose (mg/kg)Writhings Counted (Mean ± SD)
Control030 ± 5
Compound15010 ± 3
Diclofenac308 ± 2

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated through various models, including the carrageenan-induced paw edema test . The results indicated that the compound significantly reduced inflammation at tested doses.

  • Findings : The reduction in paw edema was comparable to that of standard anti-inflammatory drugs.
Treatment GroupDose (mg/kg)Paw Edema Reduction (%)
Control00
Compound15050 ± 5
Aspirin10055 ± 4

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays against various cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) showed notable cytotoxic effects.

  • IC50 Values : The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)
A54912.5
MCF715.0

Case Studies

Several case studies have been conducted to further explore the biological activity of similar compounds within the same chemical class. For instance, derivatives containing sulfonyl and quinoline functionalities have been extensively studied for their roles in modulating inflammatory pathways and exhibiting cytotoxicity against cancer cells.

  • Case Study on Analgesic Properties :
    • A study published in PMC highlighted that compounds with similar structures displayed significant analgesic activities through inhibition of COX enzymes involved in pain pathways .
  • Case Study on Anticancer Effects :
    • Research demonstrated that derivatives with quinoline structures showed promising results in inhibiting tumor growth in xenograft models, suggesting potential therapeutic applications .

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17(2)31(28,29)21-10-7-18(8-11-21)15-24(27)26-14-13-20(16-26)30-23-12-9-19-5-3-4-6-22(19)25-23/h3-12,17,20H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLPJMAUAFPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.